molecular formula C10H17NO4 B1400129 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid CAS No. 1316217-45-4

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

Cat. No.: B1400129
CAS No.: 1316217-45-4
M. Wt: 215.25 g/mol
InChI Key: LWGGCLDGYGGGSG-UHFFFAOYSA-N
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Description

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid is an organic compound that features a morpholine ring substituted with a tetrahydropyran group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with morpholine derivatives under controlled conditions. One common method involves the use of tetrahydropyran-4-yl-methanol as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydropyran-4-yl-carboxylic acid
  • Morpholine-3-carboxylic acid
  • Tetrahydropyran-4-yl-methanol

Uniqueness

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid is unique due to the combination of the tetrahydropyran and morpholine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(oxan-4-yl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c12-10(13)9-7-15-6-3-11(9)8-1-4-14-5-2-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGGCLDGYGGGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCOCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
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4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Reactant of Route 3
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Reactant of Route 4
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Reactant of Route 5
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Reactant of Route 6
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

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